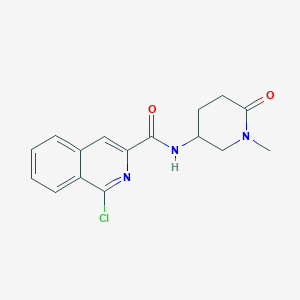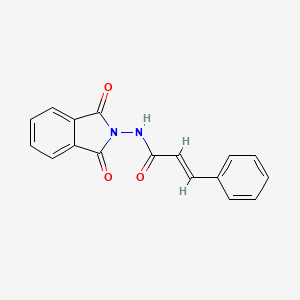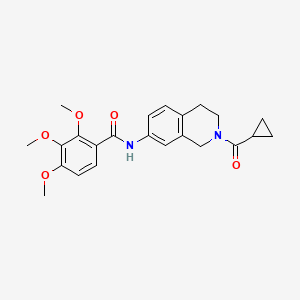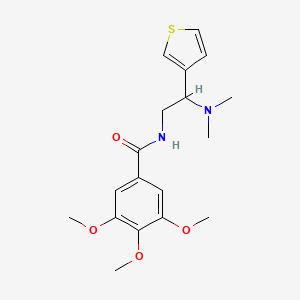
5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods could be used for a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzyloxy group might undergo nucleophilic substitution reactions, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and reactivity with different reagents .Applications De Recherche Scientifique
Synthesis and Anticholinesterase Activity
The synthesis of coumarin-3-carboxamides bearing a tryptamine moiety, including derivatives related to the chemical structure , demonstrated significant activity against acetylcholinesterase (AChE). The study highlighted the introduction of a benzyloxy moiety on the coumarin scaffold as a means to enhance anti-AChE activity, with the 7-(4-fluorobenzyl)oxy moiety displaying notable efficacy (Ghanei-Nasab et al., 2016). This insight is crucial for developing therapeutic agents targeting neurodegenerative diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
Antibacterial and Antimycobacterial Properties
Research into the antimycobacterial and antibacterial properties of N-benzylpyrazine-2-carboxamides showed that specific substitutions, including those akin to the chemical structure in focus, could lead to compounds with high activity against Mycobacterium tuberculosis and other bacterial strains (Semelková et al., 2017). This work suggests the potential of such derivatives in treating tuberculosis and bacterial infections (Semelková et al., 2017).
Novel Polyamides and Their Applications
The synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, including structures related to 5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide, has been explored. These polyamides demonstrate excellent solubility in polar solvents, thermal stability, and potential for creating tough, flexible films. Such materials have implications for various industrial and technological applications, highlighting the versatility of the compound's core structure in material science (Hsiao & Chang, 1996; Hsiao, Yang, & Chen, 2000). These findings indicate the chemical's adaptability and potential in developing new materials with desirable physical properties (Hsiao & Chang, 1996); (Hsiao, Yang, & Chen, 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-16-8-6-14(7-9-16)11-22-20(24)18-10-17(23)19(13-26-18)25-12-15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBXBSFWLQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(4-fluorobenzyl)-4-oxo-4H-pyran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)
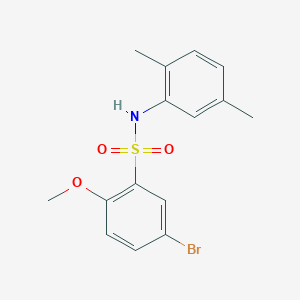
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)

![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
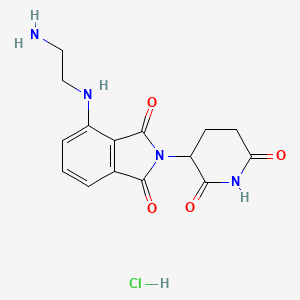
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2717718.png)
